3-(2-Fluorophenyl)-2-methoxybenzoic acid
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Overview
Description
3-(2-Fluorophenyl)-2-methoxybenzoic acid is an aromatic carboxylic acid derivative. This compound features a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity. The presence of a methoxy group on the benzoic acid moiety further modifies its characteristics, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of 3-(2-Fluorophenyl)-2-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(2-Fluorophenyl)-2-formylbenzoic acid, while reduction of the carboxylic acid group can produce 3-(2-Fluorophenyl)-2-methoxybenzyl alcohol.
Scientific Research Applications
3-(2-Fluorophenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2-methoxybenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-2-methoxybenzoic acid: Similar structure but with a bromine atom instead of fluorine.
3-(2-Methylphenyl)-2-methoxybenzoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)-2-methoxybenzoic acid imparts unique properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methyl analogs
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-10(6-4-7-11(13)14(16)17)9-5-2-3-8-12(9)15/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRMURWRHRSMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673387 |
Source
|
Record name | 2'-Fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-27-0 |
Source
|
Record name | 2'-Fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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